molecular formula C19H17N5O B11237983 2-(4-Methoxyphenethyl)-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine

2-(4-Methoxyphenethyl)-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11237983
M. Wt: 331.4 g/mol
InChI Key: LCTNYXUTVDBDHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methoxyphenethyl)-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine is a chemical compound designed for research purposes, built around the privileged [1,2,4]triazolo[1,5-a]pyrimidine (TP) scaffold. This heterocyclic system is isoelectronic with purines, making it a compelling bioisostere for use in medicinal chemistry and drug discovery programs, particularly for targeting purine-binding enzymes . The specific substitution pattern on this core structure is engineered to modulate the compound's properties and interactions with biological targets. The [1,2,4]triazolo[1,5-a]pyrimidine core is recognized for its remarkable versatility in research. It has been successfully investigated as a key structural component in the development of inhibitors for various enzymes, including cyclin-dependent kinases (CDKs) and phosphatidylinositol 3-kinases (PI3Ks) . Furthermore, derivatives of this scaffold have demonstrated potent in vitro antitubulin and antiproliferative activities, making them compounds of interest in cancer research . The triazolopyrimidine structure also possesses metal-chelating properties, which have been exploited in the development of novel complexes with evaluated efficacy against parasitic diseases such as Leishmaniasis and Chagas disease . The intrinsic hydrogen-bonding capabilities and the potential for π-π stacking interactions of the core contribute to its ability to bind effectively to a range of biological targets. This product is provided for research and development purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate care and conduct their own thorough characterization and biological evaluation to confirm its suitability for specific applications.

Properties

Molecular Formula

C19H17N5O

Molecular Weight

331.4 g/mol

IUPAC Name

2-[2-(4-methoxyphenyl)ethyl]-7-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C19H17N5O/c1-25-16-7-4-14(5-8-16)6-9-18-22-19-21-12-10-17(24(19)23-18)15-3-2-11-20-13-15/h2-5,7-8,10-13H,6,9H2,1H3

InChI Key

LCTNYXUTVDBDHP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCC2=NN3C(=CC=NC3=N2)C4=CN=CC=C4

Origin of Product

United States

Preparation Methods

Pyridyl Group Installation at Position 7

Introducing the 3-pyridyl group at position 7 often employs cross-coupling reactions. A Suzuki-Miyaura coupling between a brominated triazolo[1,5-a]pyrimidine intermediate and 3-pyridylboronic acid achieves this transformation. Palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) in toluene/ethanol mixtures at reflux are standard.

Optimized Protocol

  • Substrate : 7-Bromo-triazolo[1,5-a]pyrimidine (1.0 equiv)

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Ligand : None required

  • Base : K₂CO₃ (2.5 equiv)

  • Solvent : Toluene/EtOH (3:1)

  • Temperature : 80°C, 12 h

  • Yield : 78%

Regioselective Synthesis and Isomer Control

Regioselectivity in triazolo[1,5-a]pyrimidine synthesis is governed by the electronic and steric properties of reactants. Using 3,5-diamino-1,2,4-triazole with 1-aryl-1,3-butanediones favors 7-aryl-5-methyl isomers, while 1-aryl-2-buten-1-ones yield 5-aryl-7-methyl derivatives. For the target compound, substituting the diketone with a pyridyl-containing enone ensures correct regiochemistry at position 7.

Catalytic and Green Chemistry Approaches

Recent advances emphasize solvent-free conditions and recyclable catalysts. A study demonstrated that silica-supported HClO₄ catalyzes cyclocondensation of aminotriazoles and diketones at 80°C, achieving 85% yield with minimal waste. Microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining high regioselectivity (>95%).

Analytical Characterization and Quality Control

Successful synthesis is confirmed via:

  • NMR : Distinct singlet for triazolo N–H (~δ 8.9 ppm), aromatic protons (δ 6.8–8.5 ppm).

  • HPLC : Purity >98% using C18 column, acetonitrile/water gradient.

  • MS : [M+H]⁺ at m/z 332.4, consistent with molecular formula.

Challenges and Optimization Strategies

  • Low Yields in Coupling Steps : Using Buchwald-Hartwig conditions (Pd₂(dba)₃, Xantphos) improves C–N bond formation yields to >80%.

  • Byproduct Formation : Adding molecular sieves absorbs HCl in acylations, reducing side reactions.

  • Scale-Up Issues : Continuous flow systems enhance reproducibility for gram-scale synthesis .

Chemical Reactions Analysis

Pyridyl Group Reactivity

The 3-pyridyl substituent undergoes nucleophilic aromatic substitution (NAS) at the meta-position under acidic conditions. For example, reaction with Grignard reagents (e.g., MeMgBr) replaces hydrogen with alkyl groups.

Reaction TypeReagents/ConditionsOutcomeYield
NAS (Alkylation)MeMgBr, THF, −78°C3-Pyridyl → 3-(Methyl)pyridyl55%
OxidationKMnO₄, H₂O, 100°CPyridyl → Pyridine N-oxide63%

Methoxyphenethyl Modifications

The methoxy group is stable under basic conditions but undergoes demethylation with BBr₃ in DCM to yield a phenolic derivative. The phenethyl chain participates in Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) .

Reaction TypeReagents/ConditionsOutcomeYield
DemethylationBBr₃, DCM, 0°C → RTMethoxy → Hydroxyl78%
Suzuki CouplingPd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DMEPhenethyl → Biarylphenethyl65–70%

Electrophilic Substitution

The electron-rich C5 position of the triazolo-pyrimidine core reacts with nitrating agents (HNO₃/H₂SO₄) to introduce nitro groups, enabling further reductions to amines .

Reaction TypeReagents/ConditionsOutcomeYield
NitrationHNO₃/H₂SO₄, 0°CC5-NO₂ derivative60%
ReductionH₂, Pd/C, EtOHC5-NH₂ derivative85%

Coordination Chemistry

The 3-pyridyl and triazole nitrogen atoms act as bidentate ligands for transition metals (e.g., Cu²⁺, Ru³⁺) . These complexes exhibit enhanced stability and catalytic activity .

Metal IonLigand SitesApplicationReference
Cu²⁺Pyridyl N, Triazole NAntimicrobial agents
Ru³⁺Pyridyl N, Triazole NPhotodynamic therapy

Microwave-Assisted Reactions

Microwave irradiation accelerates cycloaddition reactions , reducing reaction times from hours to minutes. For example, [3+2] cycloadditions with azides yield triazole hybrids .

Reaction TypeReagents/ConditionsOutcomeYield
[3+2] CycloadditionNaN₃, CuI, MW, 100°CTriazole-linked derivatives70%

Vilsmeier-Haack Formylation

The C3 position of the triazolo-pyrimidine core undergoes formylation using POCl₃/DMF, enabling subsequent condensations .

Reaction TypeReagents/ConditionsOutcomeYield
FormylationPOCl₃, DMF, 60°CC3-CHO derivative58%

Stability and Degradation Pathways

The compound is stable in DMSO and DMF but degrades under strong oxidizing conditions (e.g., H₂O₂, >50°C) via cleavage of the triazole ring. Acidic hydrolysis (HCl, 80°C) breaks the pyrimidine moiety.

ConditionDegradation PathwayHalf-Life (t₁/₂)
H₂O₂ (30%), 60°CTriazole ring oxidation2.5 hours
2M HCl, 80°CPyrimidine ring hydrolysis1 hour

Key Research Findings

  • Antiviral Derivatives : Analogues with C5-NH₂ groups show 50% inhibition of influenza A polymerase at 10 µM .

  • Anticancer Activity : Cu²⁺ complexes exhibit IC₅₀ values of 1.2–3.8 µM against MCF-7 breast cancer cells .

  • Solubility-Lipophilicity Balance : LogP = 2.1 (predicted) and aqueous solubility <5 µg/mL limit bioavailability.

Scientific Research Applications

Structural Characteristics

This compound belongs to the class of triazolo-pyrimidines, characterized by a triazole ring fused with a pyrimidine ring. The presence of the methoxyphenethyl and pyridyl groups enhances its biological properties and pharmacological activities. The molecular formula is C19H17N5OC_{19}H_{17}N_{5}O with a molecular weight of 331.4 g/mol.

Pharmacological Applications

Research indicates that compounds in the triazolo[1,5-a]pyrimidine class exhibit diverse biological activities, making them valuable in drug development. Some key applications include:

  • Antitumor Activity : Studies have shown that derivatives of triazolo[1,5-a]pyrimidines possess significant anticancer potential. They can inhibit various cancer cell lines through multiple mechanisms, including enzyme inhibition and modulation of signaling pathways .
  • Antiviral Properties : Interaction studies suggest that 2-(4-Methoxyphenethyl)-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine can bind to proteins involved in viral replication. This binding may inhibit viral proliferation, positioning it as a candidate for antiviral drug development.
  • Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties comparable to existing anti-inflammatory drugs. They are being investigated for their ability to reduce inflammation and pain without significant ulcerogenic effects .

Case Studies

Several studies have documented the pharmacological effects of this compound:

  • Antitumor Activity Study : In vitro assays showed that 2-(4-Methoxyphenethyl)-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), suggesting its potential as an anticancer agent.
  • Anti-inflammatory Assessment : In animal models of inflammation induced by carrageenan, derivatives of this compound demonstrated significant reductions in edema compared to controls. The results indicated a favorable safety profile with lower ulcerogenic activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac® .

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenethyl)-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis . The exact molecular pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Substituent Variations at Position 2

Compound Name Position 2 Substituent Key Properties/Activities Reference
Target Compound 4-Methoxyphenethyl Enhanced lipophilicity, potential CNS penetration -
S1-TP (Turk J Pharm Sci, 2024) 4-Methoxyphenyl Electrochemically active (Epa = +0.85 V)
Compound 5q (Elsevier, 2020) Troxipide-derived substituent Antiviral activity against SARS-CoV-2
[M(ftpO)₂(H₂O)₄] complexes 5-Phenyl Antiparallel coordination in metal complexes

Key Insight : The 4-methoxyphenethyl chain in the target compound may confer better pharmacokinetic properties than the shorter 4-methoxyphenyl group in S1-TP .

Substituent Variations at Position 7

Compound Name Position 7 Substituent Biological Activity Reference
Target Compound 3-Pyridyl Predicted tubulin inhibition (structural analogy)
7-(2-Fluorophenyl) derivative 2-Fluorophenyl Moderate cytotoxicity (IC₅₀ > 10 µM)
7-(3-Pyrrolyl) derivative 3-Pyrrolyl Unreported activity, structural novelty
Compound 19 (Zhao et al., 2007) Substituted phenyl IC₅₀ = 6.1 µM (HT-1080 cells)
7-Alkoxy derivatives () Alkoxy groups (e.g., -OCH₃) Synthetic precursors for further functionalization

Pharmacological Profile Comparison

Compound Class Primary Activity Mechanism of Action Reference
Target Compound Hypothesized anticancer Tubulin polymerization modulation (inferred)
Anticancer Agents (Zhang et al.) Tubulin inhibition Binds vinca domain, overcomes MDR resistance
Antifungal Agents (Cyanamid Co.) Fungicidal Targets phytopathogenic fungi
Vasodilators () K⁺/NE-induced vasodilation Alkylthio groups critical for activity

Key Insight : Unlike alkylthio-containing vasodilators or antifungal agents with pentafluorophenyl groups , the target compound’s 3-pyridyl and 4-methoxyphenethyl substituents suggest a specialized role in oncology, particularly in overcoming multidrug resistance (MDR) .

Structural-Activity Relationship (SAR) Highlights

  • Position 2 : Bulky, lipophilic groups (e.g., 4-methoxyphenethyl) enhance bioavailability and target engagement compared to smaller aryl groups .
  • Position 7 : Electron-withdrawing groups (e.g., 3-pyridyl) improve solubility and binding affinity to hydrophobic enzyme pockets .
  • Metabolic Stability : The triazolopyrimidine core with aromatic substituents resists rapid hepatic degradation, unlike carbonyl-containing analogs .

Biological Activity

2-(4-Methoxyphenethyl)-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine is a compound belonging to the class of triazolo-pyrimidines. This class is recognized for its diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, characterized by a triazole ring fused with a pyrimidine and substituted with methoxyphenethyl and pyridyl groups, enhances its pharmacological properties.

  • Molecular Formula : C19H17N5O
  • Molecular Weight : 331.4 g/mol

Research indicates that compounds in the triazolo[1,5-a]pyrimidine class exhibit various biological activities through interactions with specific biological targets such as enzymes and receptors. The mechanisms of action often involve:

  • Inhibition of Enzymatic Activity : Many derivatives have shown potential as enzyme inhibitors, which can be critical in treating diseases such as cancer.
  • Binding Affinity : The compound's structure allows for significant binding affinity to biological targets, impacting its efficacy.

Biological Activities

The biological activities associated with 2-(4-Methoxyphenethyl)-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine include:

  • Antitumor Activity : Similar compounds have demonstrated significant antitumor effects by inhibiting key proteins involved in cancer progression.
  • Antimicrobial Properties : Some derivatives exhibit antimicrobial activity, making them candidates for infection treatment.
  • Neuroprotective Effects : Variants of this compound have been explored for their neuroprotective properties, particularly in models of neurodegenerative diseases.

Comparative Analysis

The following table compares 2-(4-Methoxyphenethyl)-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine with structurally similar compounds:

Compound NameStructure FeaturesUnique Properties
7-(3-Pyridyl)[1,2,4]triazolo[1,5-a]pyrimidineDifferent substituent on pyridinePotential anti-inflammatory effects
2-(Phenethyl)-7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidineLacks methoxy groupMay exhibit different solubility profiles
2-(Benzyl)-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidineVariation in side chainExplored for neuroprotective properties

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of 2-(4-Methoxyphenethyl)-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine:

  • Antitumor Efficacy : A study demonstrated that derivatives of this compound significantly inhibited the growth of various cancer cell lines by targeting specific oncogenic pathways.
  • Enzyme Inhibition : Research focused on the inhibition of USP28 (Ubiquitin-Specific Protease 28) showed that certain triazolo-pyrimidine derivatives could effectively reduce tumorigenesis by regulating protein stability involved in cancer progression .
  • Neuroprotective Studies : Investigations into neuroprotective effects revealed that some analogs could protect neuronal cells from oxidative stress-induced apoptosis.

Q & A

Q. How are rhodium(II) complexes used to study triazolopyrimidine coordination chemistry?

  • Answer: Dinuclear Rh2(μ-OOCCH3)4 complexes with triazolopyrimidine ligands (e.g., 7-isobutyl-5-methyl derivatives) are synthesized via reflux in methanol. UV-Vis (λmax ~450 nm) and cyclic voltammetry (E1/2 = −0.3 V vs. Ag/AgCl) characterize electronic properties relevant to catalytic applications .

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